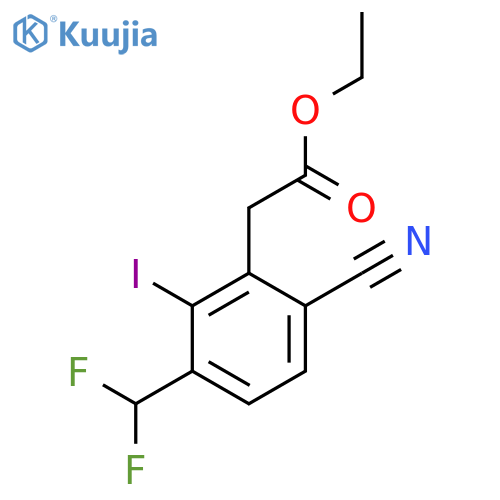

Cas no 1807147-88-1 (Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)

1807147-88-1 structure

商品名:Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate

CAS番号:1807147-88-1

MF:C12H10F2INO2

メガワット:365.114582538605

CID:4943222

Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate

-

- インチ: 1S/C12H10F2INO2/c1-2-18-10(17)5-9-7(6-16)3-4-8(11(9)15)12(13)14/h3-4,12H,2,5H2,1H3

- InChIKey: FCKXTCSKSRBVAT-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=CC=C(C#N)C=1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 342

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 50.1

Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015023225-1g |

Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate |

1807147-88-1 | 97% | 1g |

1,519.80 USD | 2021-06-18 |

Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1807147-88-1 (Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬